4-Bromo-2,3,5,6-tetrafluorophenylboronic acid
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Overview
Description
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is a unique chemical compound with the molecular formula C6H2BBrF4O2 and a molecular weight of 272.79 g/mol. This compound features a boronic acid moiety attached to a phenyl ring substituted with bromine and four fluorine atoms. The presence of these substituents imparts distinct electronic properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid typically involves the bromination of 2,3,5,6-tetrafluorophenylboronic acid. This reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction is usually performed at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques. The process involves careful control of reaction parameters to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with organic halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenylboronic acids.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing novel small-molecule drugs targeting diseases like cancer and neurodegenerative disorders.
Protein-Protein Interaction Studies: The compound is used in probes to study protein-protein interactions, aiding in drug discovery and understanding cellular processes.
Material Science: It is utilized in developing organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid moiety interacts with a palladium catalyst to form a new carbon-carbon bond with an organic halide. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of bromine and fluorine atoms.
4-Bromo-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness: 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is unique due to its combination of bromine and four fluorine atoms, which impart distinct electronic properties. This makes it particularly valuable in coupling reactions and the synthesis of complex molecules.
Properties
IUPAC Name |
(4-bromo-2,3,5,6-tetrafluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFADCDXWIFNRJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)Br)F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BBrF4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584400 |
Source
|
Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016231-40-5 |
Source
|
Record name | B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016231-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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